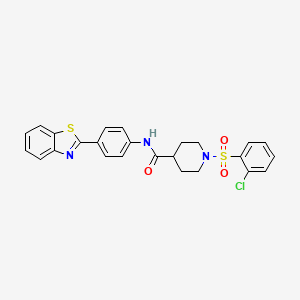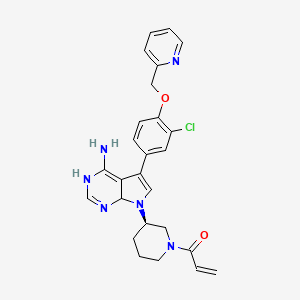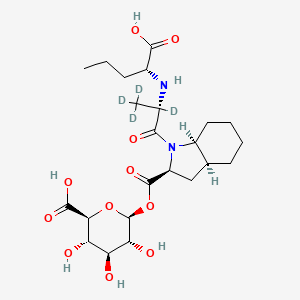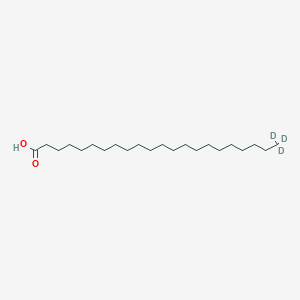
22,22,22-trideuteriodocosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22,22,22-trideuteriodocosanoic acid: is a deuterium-labeled analogue of docosanoic acid, also known as behenic acid. This compound is characterized by the replacement of three hydrogen atoms at the 22nd carbon position with deuterium atoms. The molecular formula of this compound is C22H41D3O2, and it has a molecular weight of 343.61 g/mol. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 22,22,22-trideuteriodocosanoic acid typically involves the deuteration of docosanoic acid. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration processes similar to those used in laboratory settings. The production requires stringent control of reaction conditions to ensure high purity and yield of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions: 22,22,22-trideuteriodocosanoic acid undergoes various chemical reactions typical of fatty acids, including:
Oxidation: This reaction can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 22,22,22-trideuteriodocosanoic acid is used as a stable isotope-labeled compound in various chemical studies. It helps in understanding reaction mechanisms and kinetics through techniques like nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to trace metabolic pathways and study lipid metabolism. The deuterium labeling allows for precise tracking of the compound within biological systems.
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and dynamics of fatty acids. It helps in understanding how fatty acids are absorbed, distributed, metabolized, and excreted in the body.
Industry: This compound finds applications in the development of cosmetics and personal care products. It is used in hair conditioners and moisturizers to provide smoothing properties. Additionally, it is used in lubricating oils and as a solvent evaporation retarder in paint removers.
Mecanismo De Acción
The mechanism of action of 22,22,22-trideuteriodocosanoic acid is primarily related to its role as a fatty acid. In biological systems, it integrates into lipid membranes and participates in various metabolic processes. The deuterium atoms provide a unique advantage in tracing and studying these processes without altering the compound’s fundamental properties.
Comparación Con Compuestos Similares
Docosanoic acid (behenic acid): The non-deuterated analogue of 22,22,22-trideuteriodocosanoic acid.
Stearic acid: Another long-chain saturated fatty acid with 18 carbon atoms.
Palmitic acid: A saturated fatty acid with 16 carbon atoms.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This isotopic substitution allows for detailed studies using techniques like NMR spectroscopy, which are not possible with non-labeled analogues. The deuterium atoms also provide stability and resistance to certain metabolic processes, making it a valuable tool in research.
Propiedades
Fórmula molecular |
C22H44O2 |
|---|---|
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
22,22,22-trideuteriodocosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3 |
Clave InChI |
UKMSUNONTOPOIO-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


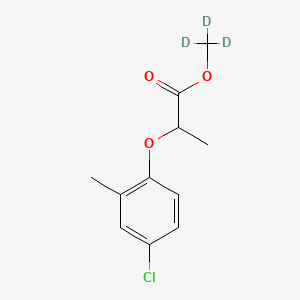
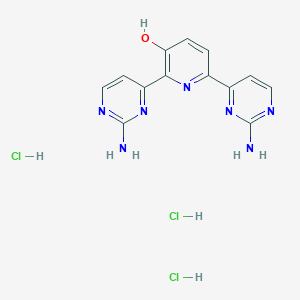
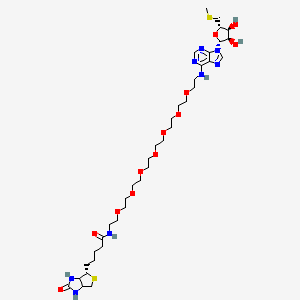


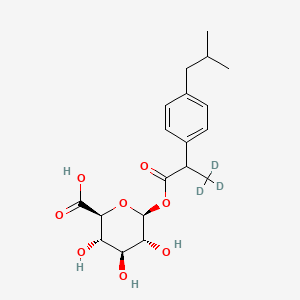
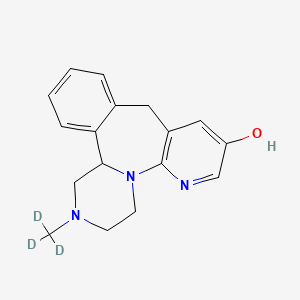
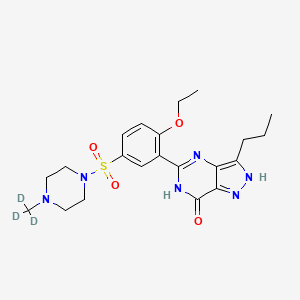
![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)


